molecular formula C4H5NS2 B561333 4-Thiazolemethanethiol CAS No. 104256-57-7

4-Thiazolemethanethiol

Cat. No.: B561333
CAS No.: 104256-57-7
M. Wt: 131.211
InChI Key: SNCMPUVRAZFKCG-UHFFFAOYSA-N
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Description

4-Thiazolemethanethiol is a chemical compound with the molecular formula C4H5NS2. It is used in various research and industrial applications .


Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions. For instance, thiazole derivatives have been synthesized through the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Another method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can lead to a variety of products. For example, thiazole derivatives have shown significant reactivity in various chemical reactions, leading to the formation of new compounds with potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, melting point, boiling point, and other related properties .

Safety and Hazards

The safety data sheet for similar compounds suggests that they may pose certain hazards, such as flammability, toxicity if inhaled, and potential harm to aquatic life .

Future Directions

The future directions in the research of 4-Thiazolemethanethiol and its derivatives could involve the development of new synthetic strategies, the exploration of their potential biological activities, and the design of new hybrid molecules with enhanced properties .

Biochemical Analysis

Biochemical Properties

4-Thiazolemethanethiol, like other thiazoles, plays a significant role in various biochemical reactions. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, thiazoles are found in Vitamin B1 (thiamine), which plays a crucial role in the body’s energy metabolism

Molecular Mechanism

Thiazoles are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that this compound could potentially interact with biomolecules through these mechanisms, leading to changes in gene expression or enzyme activity

Properties

IUPAC Name

1,3-thiazol-4-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCMPUVRAZFKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653455
Record name (1,3-Thiazol-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104256-57-7
Record name (1,3-Thiazol-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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